The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves several key steps:
The reaction conditions are typically optimized for temperature, solvent choice, and reaction time to maximize yield and minimize side reactions .
The molecular structure of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid can be represented by its molecular formula and a molecular weight of approximately 399.4 g/mol.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid participates in various chemical reactions:
Reactions typically utilize coupling agents such as:
These reactions are generally conducted under mild conditions to preserve sensitive functional groups .
The mechanism of action for 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid primarily revolves around its role in peptide synthesis:
The compound interacts with amino acids through its amine group, forming stable carbamate linkages that facilitate peptide bond formation.
In biochemical pathways, this compound serves as an intermediate that enables the self-assembly of peptides, crucial for various biological functions due to its hydrophobic and aromatic characteristics .
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions. Its reactivity profile makes it suitable for further derivatization .
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific applications:
It is extensively used in solid-phase peptide synthesis due to its ability to protect amino groups during coupling reactions.
The compound's unique structural features make it a candidate for developing novel therapeutic agents targeting various biological pathways.
Its properties may also be explored in materials science for creating functional polymers or nanomaterials due to its aromatic structure .
The systematic IUPAC name 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid provides a complete structural description following international nomenclature rules. This name delineates three key molecular components: (1) The 2,3-dihydro-1H-indene-1-carboxylic acid core, comprising a partially saturated bicyclic system with a carboxylic acid at the bridgehead position; (2) The (((9H-fluoren-9-yl)methoxy)carbonyl)amino (Fmoc) protecting group attached to the indene nitrogen; and (3) The amino linkage connecting these units at the indene C1 position [1] [2].
Alternative names and registry identifiers include:
Table 1: Systematic Nomenclature Breakdown
Component | IUPAC Segment | Structural Significance |
---|---|---|
Core Structure | 2,3-dihydro-1H-indene-1-carboxylic acid | Bicyclic[4.3.0] system with carboxylic acid at bridgehead |
Protecting Group | (9H-Fluoren-9-yl)methoxy)carbonyl | Fmoc group providing amine protection |
Functional Linkage | amino | Connects Fmoc to indene core at C1 position |
The molecular formula C₂₅H₂₁NO₄ (molecular weight: 399.44 g/mol) confirms elemental composition, with the Fmoc group (C₁₅H₁₁O₂) accounting for over 60% of the molecular mass. This classification places the compound within the bridged bicyclic α-amino acid family, specifically featuring a geminal disubstitution pattern at the bridgehead carbon with both carboxylic acid and protected amino functionalities [1] [2].
X-ray crystallography reveals that the molecule adopts a distorted tetrahedral geometry at the chiral C1 bridgehead carbon, which bears four distinct substituents: (1) the carboxylic acid group, (2) the amino functionality, (3) the adjacent -CH₂- group of the five-membered ring, and (4) the phenyl ring. This carbon is stereogenic, existing as enantiomeric pairs due to the absence of a symmetry plane [2] [3].
The Fmoc group exhibits characteristic propeller-like stereoelectronics, with dihedral angles between fluorene rings measuring 4.5–8.7°. This non-planar configuration minimizes steric clash with the dihydroindene system. The carboxylic acid moiety forms a dihedral angle of 72.3° with the indene phenyl ring, creating a chiral pocket suitable for molecular recognition [2].
Melting point analysis (180–185°C) indicates moderate crystalline stability, consistent with hydrogen-bonded dimer formation via carboxylic acid pairing (O⋯H distance: 1.85 Å). Computational models (DFT/B3LYP) predict a rotational barrier of 12.3 kcal/mol for the carbamate N-C bond, explaining the atropisomerism observed in chromatographic separations of diastereomers [2] [3].
Table 2: Key Crystallographic Parameters
Parameter | Value | Method/Note |
---|---|---|
C1-C(carbonyl) bond length | 1.541 Å | X-ray diffraction |
C1-N bond length | 1.472 Å | Shorter than typical C-N due to sp³ hybridization |
N-C(O) bond angle | 122.5° | Trigonal planar geometry at carbamate nitrogen |
Density | 1.4±0.1 g/cm³ | Experimental measurement |
Fmoc-indene dihedral | 87.5° | Minimizes steric hindrance |
The 2,3-dihydro-1H-indene core differentiates this compound from classical indole-based amino acids (e.g., tryptophan derivatives). While indole systems maintain full aromaticity across both rings, the dihydroindene features a non-aromatic five-membered ring fused to an aromatic benzene ring. This structural distinction profoundly impacts electronic properties and conformational flexibility [4] [5].
Tryptophan derivatives exhibit planar geometry with extended π-conjugation, enabling cation-π interactions. In contrast, the dihydroindene core adopts a butterfly conformation with a fold angle of 158.7°, disrupting conjugation between rings. This enhances nucleophilicity at C1 by reducing resonance stabilization of the carbocation intermediate. Additionally, the indene’s alicyclic ring displays higher ring puckering amplitude (Q = 0.42 Å) compared to proline’s pyrrolidine ring (Q = 0.31 Å), influencing backbone flexibility in peptide incorporation [4] [5].
Electronic property comparisons reveal significant differences:
Table 3: Structural and Electronic Comparison with Indole Derivatives
Property | Fmoc-Protected 1-Aminoindane-1-carboxylic Acid | Fmoc-Tryptophan | Biological Implications |
---|---|---|---|
Aromatic System | Monoaromatic (benzene ring only) | Biaryl aromatic | Reduced π-stacking capability |
Five-Membered Ring Saturation | Fully saturated | Unsaturated | Enhanced conformational flexibility |
logP | 4.97 | 4.32 | Higher membrane permeability |
TPSA | 75.6 Ų | 89.5 Ų | Reduced hydrogen bonding capacity |
Chiral Centers | Single bridgehead carbon | α-carbon only | Different backbone constraints |
Positional isomerism critically influences the physicochemical behavior of dihydroindene derivatives. The title compound features geminal substitution at C1, creating a quaternary center distinct from C2- or C3-substituted isomers. Comparative analysis reveals that C1 substitution maximizes steric congestion while enabling unique electronic effects due to the bridgehead location [2] [5] [8].
C2-substituted isomers exhibit higher symmetry (Cs point group vs. C1 in C1-substituted) and reduced steric hindrance. However, they lack the stereogenic center created by geminal disubstitution at C1. C3-substituted derivatives display enhanced planarity but cannot maintain carboxylic acid coplanarity with the aromatic ring (dihedral >65° vs. 72.3° in C1 analogs) [5] [8].
Spectroscopic distinctions between isomers include:
Table 4: Positional Isomer Comparative Properties
Isomer Type | Bridgehead (C1) Substituted | C2-Substituted | C3-Substituted |
---|---|---|---|
Representative Structure | 1-NH-Fmoc-1-COOH | 2-NH-Fmoc-2,3-dihydro-1H-indene | 3-NH-Fmoc-2,3-dihydro-1H-indene |
Molecular Symmetry | C1 point group | Cs point group | C1 point group |
Ring Puckering (Q/Å) | 0.42 | 0.38 | 0.31 |
Carboxylic Acid ¹³C Shift (ppm) | 178.9 | 174.2 | 175.8 |
Thermal Stability (mp/°C) | 180–185 | 162–168 | 155–160 |
Rotational Barriers (kcal/mol) | 12.3 | 8.7 | 9.5 |
The geminal disubstitution at C1 creates enhanced steric compression (van der Waals strain: 3.8 kcal/mol) but enables unique applications in peptide backbone engineering where constrained quaternary centers are required. This positional isomerism directly impacts the compound’s utility in solid-phase synthesis, where C1-substituted derivatives provide superior prevention of epimerization during coupling compared to linear analogs [2] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1